3-Methoxybenzyl alcohol

Overview

Description

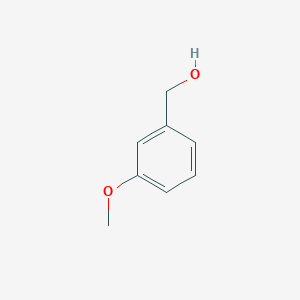

3-Methoxybenzyl alcohol (CAS 6971-51-3), also known as m-anisyl alcohol, is an aromatic alcohol with the molecular formula C₈H₁₀O₂. It consists of a benzyl alcohol backbone substituted with a methoxy group (-OCH₃) at the meta position (C3) of the benzene ring. This compound is widely utilized in organic synthesis, pharmaceuticals, and biocatalysis due to its role as a precursor for aldehydes, esters, and ethers . Its applications span from the synthesis of taxol analogs to serving as a substrate in enzymatic oxidation studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3-methoxybenzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired alcohol .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 3-Methoxybenzaldehyde.

Reduction: 3-Methoxybenzylamine.

Substitution: 3-Methoxybenzyl chloride.

Scientific Research Applications

Scientific Research Applications

3-Methoxybenzyl alcohol has been utilized in various research domains:

Organic Chemistry

- Building Block in Synthesis : It serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules. Its reactivity allows for various transformations such as oxidation, reduction, and substitution reactions.

| Reaction Type | Example Transformation | Common Reagents |

|---|---|---|

| Oxidation | Conversion to 3-Methoxybenzaldehyde | Potassium permanganate |

| Reduction | Formation of 3-Methoxybenzyl derivatives | Sodium borohydride |

| Substitution | Formation of substituted benzyl alcohols | Halogens or nucleophiles |

Biological Applications

- Enzyme Interaction Studies : Research indicates that this compound interacts with various enzymes, impacting metabolic pathways. For instance, it has been studied for its role as a substrate for specific glycosyltransferases, which are crucial in carbohydrate metabolism .

- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound exhibit antioxidant activities, potentially protecting cells from oxidative stress .

Pharmaceutical Research

- Therapeutic Potential : There is ongoing research into the therapeutic effects of this compound and its derivatives. For example, compounds derived from it have shown promise in neuroprotective studies against age-related cognitive decline .

- Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders.

Industrial Applications

This compound is also relevant in industrial contexts:

- Flavoring and Fragrance Industry : Due to its pleasant aromatic profile, it is used in formulating flavors and fragrances.

- Chemical Manufacturing : It serves as an intermediate in the production of other chemicals, including pharmaceuticals and agrochemicals.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound derivatives in cellular models exposed to oxidative stress. Results indicated significant protective effects against cell damage, suggesting potential applications in neuroprotection .

Case Study 2: Enzyme Modulation

Research focused on the interaction between this compound and specific glycosyltransferases revealed that it can enhance enzyme specificity and activity, providing insights into its role in metabolic engineering .

Mechanism of Action

The mechanism of action of 3-Methoxybenzyl alcohol involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxyl group is converted to an aldehyde group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, leading to the formation of an amine group .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Methoxybenzyl Alcohol and 4-Methoxybenzyl Alcohol

The position of the methoxy group significantly influences chemical reactivity, catalytic behavior, and biological interactions.

Key Differences in Chemical Reactivity

| Property/Parameter | 3-Methoxybenzyl Alcohol | 4-Methoxybenzyl Alcohol | 2-Methoxybenzyl Alcohol |

|---|---|---|---|

| Oxidation Catalyzed by Pd(0) | 65% conversion to aldehyde | 92% conversion to aldehyde | Not reported |

| Turnover Frequency (TOF) on CuY0.5 Catalyst | 19 h⁻¹ | 16 h⁻¹ | Negligible activity |

| Enzymatic Activity (FgrAAO/FoxAAO) | High (kcat/KM = 4.2 × 10³ M⁻¹s⁻¹) | Moderate (kcat/KM = 1.8 × 10³ M⁻¹s⁻¹) | Low/undetectable activity |

Sources :

Catalytic Oxidation :

- In Pd(0)-mediated oxidation, the para-methoxy isomer (4-methoxy) exhibits higher reactivity due to resonance stabilization of the transition state by the electron-donating methoxy group .

- Conversely, under CuY0.5 zeolite catalysis, this compound shows marginally higher TOF than the para isomer, likely due to steric or electronic interactions within the zeolite pores .

Enzymatic Specificity :

Aryl alcohol oxidases (AAOs) such as FgrAAO and FoxAAO exhibit 2.3-fold higher catalytic efficiency (kcat/KM) for this compound compared to its para analog, attributed to optimal substrate orientation in the enzyme active site .

Structural and Electronic Effects

- The meta substitution in this compound disrupts resonance stabilization of the benzyl alcohol intermediate, reducing its oxidation rate in non-enzymatic systems compared to the para isomer .

- The ortho isomer (2-methoxybenzyl alcohol) often displays negligible reactivity in catalytic and enzymatic systems due to steric hindrance from the adjacent methoxy group .

Halogenated and Nitro-Substituted Analogs

Substituents like halogens or nitro groups further modulate reactivity:

| Substrate | Relative Activity (Galactose Oxidase) | Notes |

|---|---|---|

| 3-Chlorobenzyl alcohol | 30% of this compound | Electron-withdrawing groups reduce enzyme affinity |

| 3-Nitrobenzyl alcohol | <5% activity | Strong electron withdrawal inhibits oxidation |

| 4-Fluorobenzyl alcohol | 45% activity | Moderate steric/electronic effects |

Source :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce enzymatic activity due to destabilization of the substrate-enzyme complex .

- Fluorinated analogs retain partial activity, suggesting a balance between electronic and steric effects .

Hydroxylated and Aliphatic Analogs

Biological Activity

3-Methoxybenzyl alcohol, also known as m-methoxybenzyl alcohol, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methoxybenzyl chloride with various reducing agents. A common method includes using sodium methoxide as a condensing agent in the presence of ethylene glycol, which facilitates the formation of the desired alcohol through a multi-step process involving phase separation and pH adjustments .

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of this compound and its derivatives. For instance, a study evaluated the antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating that the compounds exhibited concentration-dependent inhibition. The results indicated that certain derivatives showed significant zones of inhibition, suggesting potential use as antimicrobial agents .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Organism | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|---|

| 2a | S. aureus | 8 | 10 |

| P. aeruginosa | 27 | 10 | |

| 2d | S. aureus | 12 | 10 |

| P. aeruginosa | 35 | 10 |

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. The structure-activity relationship (SAR) has been explored in various studies, suggesting that modifications to the benzyl alcohol structure can enhance its biological activity .

Case Studies

- Case Study on Antibacterial Activity : A comparative study was conducted to assess the antibacterial properties of various benzyl alcohol derivatives, including this compound. The study utilized disc diffusion methods to measure inhibition zones against selected bacterial strains, confirming its potential as a therapeutic agent .

- Kinetic Studies : Research involving kinetic analyses has shown that aryl-alcohol oxidases can effectively oxidize compounds like this compound. These studies provide insights into the enzymatic mechanisms and potential biotransformation pathways relevant for pharmacological applications .

Toxicological Profile

The toxicological assessment of benzyl alcohol derivatives indicates that while many exhibit beneficial biological activities, their safety profiles must be carefully evaluated. A case study highlighted the importance of understanding the toxicokinetics and toxicodynamics associated with repeated exposure to these compounds, emphasizing the need for comprehensive risk assessments .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Methoxybenzyl alcohol in laboratory settings?

A four-step synthesis involves starting with this compound: (1) treatment with butyl lithium and iodine to form a halogenated intermediate, (2) oxidation using Jones' reagent (CrO₃ in H₂SO₄) to yield an aldehyde, (3) demethylation with boron tribromide (BBr₃), and (4) coupling with allyl bromide under basic conditions. This method is critical for generating derivatives for bioactive conformation studies .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

High-Performance Liquid Chromatography (HPLC) with >98% purity thresholds, Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing methoxy and benzyl protons), and Infrared Spectroscopy (IR) to identify functional groups (e.g., -OH and aromatic C-H stretches). Mass spectrometry (MS) validates molecular weight (124.14 g/mol) .

Q. What safety protocols are essential when handling this compound?

Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in a well-ventilated fume hood to avoid vapor inhalation. Store in airtight containers away from heat/light. Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Q. How does this compound behave in oxidation reactions under catalytic conditions?

In aerobic oxidations using Cu nanoparticles supported on zeolites, this compound shows a turnover frequency (TOF) of 19 h⁻¹, comparable to benzyl alcohol. The methoxy group’s electron-donating properties enhance substrate interactions with catalytic sites .

Advanced Research Questions

Q. How does the position of methoxy substitution influence enzymatic oxidation kinetics?

In alcohol oxidase studies, this compound exhibits a binding energy of 274.12 kJ·mol⁻¹ and a catalytic efficiency (kₐₜ/Kₘ) lower than its 4-methoxy counterpart. The meta-substitution reduces steric compatibility with the enzyme’s active site, which prefers para-substituted analogs .

Q. What methodological considerations are critical for kinetic studies of this compound dehydrogenase activity?

Use 20 mM CAPS/NaOH buffer (pH 9.4) with 5 mM β-mercaptoethanol and 100 mM NaCl to maintain enzyme stability. Monitor reaction velocity via spectrophotometric NAD⁺ reduction at 340 nm. Substituent electronegativity (e.g., -NO₂ vs. -OCH₃) correlates linearly with reaction rates .

Q. How can computational modeling clarify structure-activity relationships in this compound derivatives?

Molecular docking simulations (e.g., MolDock scoring) reveal that Tyr 55 and Phe 98 residues in alcohol oxidase facilitate cation-π interactions with the aromatic ring. Meta-substitution disrupts these interactions compared to para-substitution, lowering catalytic efficiency .

Q. What role does this compound play in polymer-supported synthesis?

It serves as a precursor for 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) resin, enabling selective benzyl ether cleavage via DDQ oxidation. This resin is used in solid-phase organic synthesis to anchor substrates while allowing controlled release of intermediates .

Q. Notes on Contradictions and Methodological Gaps

- Catalytic Efficiency Discrepancies : reports high TOF values for Cu-catalyzed oxidation, while highlights lower enzymatic efficiency for this compound compared to its para-isomer. This suggests substrate-enzyme compatibility is more sensitive to substituent position than heterogeneous catalysis.

- Synthetic Complexity : The four-step synthesis ( ) requires stringent anhydrous conditions for BBr₃-mediated demethylation, contrasting with simpler photocatalytic methods ( ), which lack detailed yield data.

Properties

IUPAC Name |

(3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGNZLVHOZEOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220001 | |

| Record name | 3-Methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow or light brown liquid; [Acros Organics MSDS] | |

| Record name | 3-Methoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6971-51-3 | |

| Record name | 3-Methoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6971-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XC3698N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.